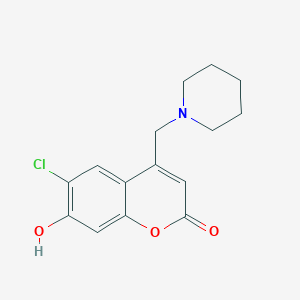

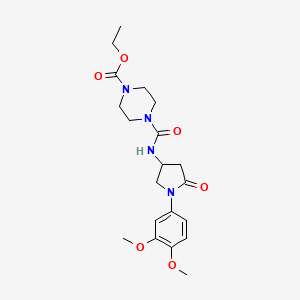

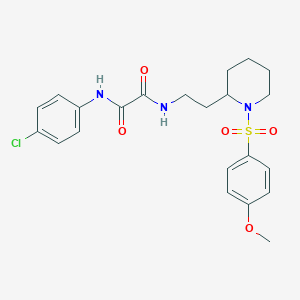

![molecular formula C12H19NO4 B2496925 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid CAS No. 2172260-10-3](/img/structure/B2496925.png)

5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds often involves complex reactions that can yield a variety of structurally related compounds. One approach to synthesizing novel spiro[2.3]hexane amino acids, which are rigid analogs of γ-aminobutyric acid, involves reactions of catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to methylenecyclobutanes, showcasing the versatility of spirocyclic syntheses (Yashin et al., 2017).

Molecular Structure Analysis

Spirocyclic compounds exhibit diverse molecular structures characterized by their cyclic components. The molecular structure and conformational properties significantly impact the reactivity and stability of these compounds. Computational chemistry provides insights into the structures, conformations, energies, and strain energies of spirocyclic rearrangements, which is crucial for understanding their chemical behavior (Rosenberg et al., 2016).

Chemical Reactions and Properties

Spirocyclic compounds can undergo various chemical reactions, including [1,2]-sigmatropic rearrangements and cycloaddition reactions. The reactivity is influenced by the spirocyclic structure, leading to selective product formation in reactions. For example, the synthesis of spiro[indoline-3,2'-pyridines] involves Lewis acid-catalyzed reactions, demonstrating the chemical versatility of spirocyclic compounds (Gao et al., 2014).

Scientific Research Applications

Synthesis and Modulation of GABAergic Cascades

The compound 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid is a novel non-natural spiro[2.3]hexane amino acid, representing a conformationally restricted analog of γ-aminobutyric acid (GABA). These compounds are synthesized starting from 3-Methylenecyclobutanecarboxylic acid and its methyl ester, using catalytic [1+2] cycloaddition of diazoacetic and diazophosphonic esters to 3-substituted methylenecyclobutanes. This synthesis pathway offers promising modulators for GABAergic cascades in the human central nervous system, highlighting its potential application in understanding and manipulating GABA-related neurological processes (Yashin et al., 2017).

Exploration of Strained Carbene Reactions

Research into strained carbene reactions provides insight into the structural and reaction dynamics of related spiro compounds. In the study of spiro[3.3]hept-1-ylidene, a notably strained carbene, it undergoes [1,2]-sigmatropic rearrangements via competing 1,2-C atom shifts, leading to ring-contraction and ring-expansion products. This research offers a foundational understanding of the reactivity and potential applications of spiro compounds in synthetic chemistry, including those related to 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid (Rosenberg, Schrievers, & Brinker, 2016).

Synthetic Approach to Non-Natural Spiro-Linked Amino Acids

A novel synthetic approach to conformationally rigid spiro-linked amino acids, including derivatives of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid, has been developed. This method involves the synthesis of 1-Aminospiro[2.3]hexane-1,5-dicarboxylic and 1-ammo-5-(ammomethyl)spiro[2.3]hexane-1-carboxylic acids from 3-methylidenecyclobutanecarbonitrile. The process showcases the potential of these rigid analogues of glutamic acid and lysine for exploring protein structures and functions (Yashin et al., 2019).

Anticonvulsant Activity of Spiro Carboxylic Acids

Spiro[4.5] and spiro[4.6] carboxylic acids, cyclic analogues of valproic acid, have been synthesized and evaluated for their anticonvulsant activity. Among these, spiro[4.6]undecane-2-carboxylic acid showed significant activity, underscoring the therapeutic potential of spiro carboxylic acids, including 5-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid derivatives, in neurological disorders (Scott et al., 1985).

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the importance of carboxylic acid derivatives in medicinal chemistry , this compound could potentially be of interest in the development of new pharmaceuticals.

properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-4-12(5-7)6-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYAKPONFIPPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2(C1)CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

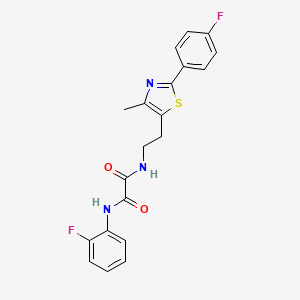

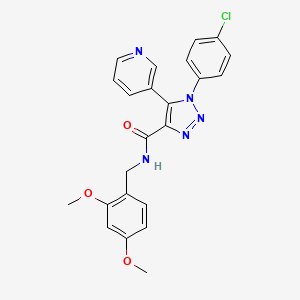

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)

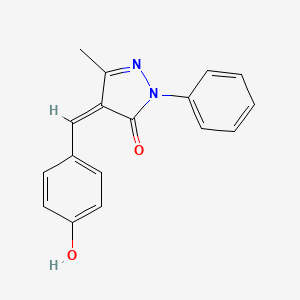

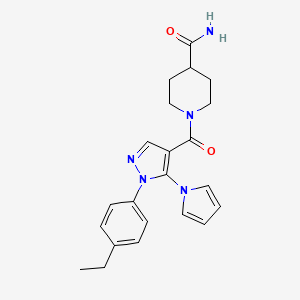

![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2496849.png)

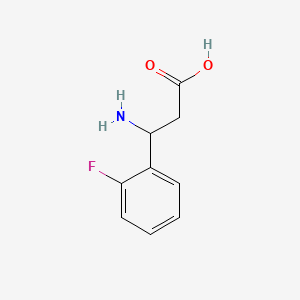

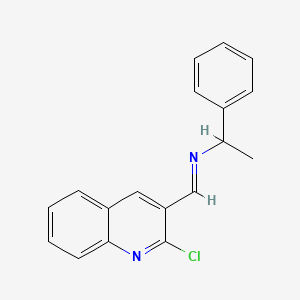

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)

![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)